2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Description
2-methyl-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a useful research compound. Its molecular formula is C24H19NO3 and its molecular weight is 369.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with benzamide and benzimidazole moieties have shown significant interactions with proteins like human glucokinase (gk) and bacterial cell division protein ftsz .
Mode of Action
Based on the structural similarity to other benzamide and benzimidazole derivatives, it can be hypothesized that this compound might interact with its targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Compounds with similar structures have been found to influence pathways related to glucose metabolism and bacterial cell division .
Pharmacokinetics
The compound’s molecular weight (225293 Da ) suggests that it might have good oral bioavailability, as compounds with a molecular weight under 500 Da generally have better absorption and distribution profiles.
Result of Action
Similar compounds have shown significant hypoglycemic effects and antibacterial activity .
Properties
IUPAC Name |
2-methyl-N-[2-(3-methylphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-6-5-8-17(12-15)23-14-21(26)20-13-18(10-11-22(20)28-23)25-24(27)19-9-4-3-7-16(19)2/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTQQVBVCDRFAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.